Chlorodifluoroacetyl bromide

Description

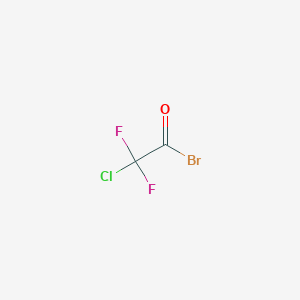

Chlorodifluoroacetyl bromide is a chemical compound with the molecular formula C2BrClF2O. It is an organofluorine compound that contains both bromine and chlorine atoms, making it a versatile reagent in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Properties

IUPAC Name |

2-chloro-2,2-difluoroacetyl bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrClF2O/c3-1(7)2(4,5)6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNGCPSKHQJKSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorodifluoroacetyl bromide can be synthesized through several methods. One common method involves the photochemical oxidation of chlorodifluoroacetyl chloride. This process typically uses oxygen under irradiation without pressurization or the addition of elemental chlorine . Another method involves the bromination of acetophenone in various solvents, such as carbon disulfide or acetic acid . The choice of solvent and reaction conditions can affect the yield and purity of the final product.

Chemical Reactions Analysis

Chlorodifluoroacetyl bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can be involved in oxidation and reduction reactions, depending on the reagents and conditions used.

Chlorodifluoromethylation: This compound can be used in chlorodifluoromethylation reactions, where it acts as a source of the chlorodifluoromethyl group.

Common reagents used in these reactions include copper (II) catalysts and pyridine additives. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chlorodifluoroacetyl bromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of chlorodifluoroacetyl bromide involves its reactivity as an electrophile. It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Chlorodifluoroacetyl bromide can be compared with other similar compounds, such as chlorodifluoroacetyl chloride and trifluoroacetyl chloride. These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the presence of different halogen atoms. This compound is unique in its ability to participate in chlorodifluoromethylation reactions, making it a valuable reagent in organic synthesis .

Similar compounds include:

- Chlorodifluoroacetyl chloride

- Trifluoroacetyl chloride

- Difluoroacetyl bromide

These compounds can be used in various chemical reactions and have different applications based on their specific properties and reactivity.

Biological Activity

Chlorodifluoroacetyl bromide, a compound with significant chemical reactivity, has garnered attention for its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological effects.

This compound is an acyl halide that can participate in various chemical reactions due to its electrophilic nature. The presence of both chlorine and bromine atoms enhances its reactivity, making it a suitable candidate for further investigation into its biological effects.

The compound’s mechanism of action is primarily attributed to its ability to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to alterations in cellular processes, including apoptosis and cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that compounds containing similar halogenated acyl groups showed activity against various bacterial strains, suggesting that this compound may possess similar effects. The minimum inhibitory concentration (MIC) values for related compounds ranged from 11.29 to 40.92 µg/mL against resistant strains .

Anticancer Potential

This compound's potential as an anticancer agent has been explored through various studies. A notable finding revealed that compounds with similar structures induced apoptosis in cancer cell lines by binding to the Bcl-2 protein, which plays a critical role in regulating cell death . The IC50 values for these compounds indicated promising cytotoxic activity, with some derivatives showing lower values than standard chemotherapeutics like doxorubicin.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin (IC50 µM) |

|---|---|---|---|

| Compound A | HeLa | 3.48 | Lower (34.77) |

| Compound B | HCT-116 | 8.84 | Lower (45.87) |

| Compound C | A-431 | 34.31 | Lower (42.37) |

Case Studies

A recent occupational health incident involving chlorinated compounds highlighted the potential hazards associated with this compound and similar substances. In this case, exposure led to severe respiratory and neurological damage, underscoring the importance of safety measures when handling such reactive chemicals .

Case Study Summary

- Incident : Chemical leak at a manufacturing facility.

- Outcome : Severe injuries including cardiac arrest and skin burns.

- Implications : Need for improved occupational safety protocols.

Q & A

Q. What are the recommended methodologies for synthesizing chlorodifluoroacetyl bromide in laboratory settings?

this compound can be synthesized via bromination of chlorodifluoroacetic acid derivatives. A typical approach involves reacting chlorodifluoroacetyl chloride with hydrogen bromide (HBr) under controlled anhydrous conditions. The reaction should be monitored using gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of the acyl chloride peak (~1800 cm⁻¹) and formation of the bromide product. Post-synthesis purification via fractional distillation is critical due to the compound’s volatility and reactivity. Characterization should include ¹⁹F NMR (expected shifts: δ -60 to -80 ppm for CF₂ groups) and elemental analysis to confirm stoichiometry .

Q. How can researchers safely handle and store this compound to minimize degradation?

this compound is moisture-sensitive and hydrolyzes readily. Storage under inert gas (e.g., argon) in amber glass containers at -20°C is recommended. Handling should occur in a fume hood with appropriate PPE (gloves, goggles, and acid-resistant aprons). Degradation products, such as hydrobromic acid, can be detected via pH testing of residues. For spill management, neutralize with sodium bicarbonate and collect waste in sealed containers labeled for halogenated organic compounds, adhering to institutional chemical disposal protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C/¹⁹F NMR : To resolve structural features (e.g., coupling between fluorine and adjacent carbons).

- FTIR : To identify C=O stretching (~1750 cm⁻¹) and C-Br vibrations (~550 cm⁻¹).

- Mass spectrometry (EI-MS) : For molecular ion confirmation (expected m/z: ~195 for [M]⁺). Cross-validation with X-ray crystallography (if crystalline) provides definitive structural elucidation .

Advanced Research Questions

Q. How can researchers address discrepancies in reactivity data for this compound in nucleophilic acyl substitution reactions?

Contradictions in reactivity (e.g., unexpected byproducts or low yields) often arise from trace moisture or solvent impurities. Methodological refinements include:

- Pre-drying solvents over molecular sieves.

- Using kinetic studies (e.g., in situ monitoring via Raman spectroscopy) to optimize reaction conditions.

- Comparing results across solvent systems (e.g., dichloromethane vs. THF) to assess polarity effects. Statistical experimental design (e.g., response surface methodology) can isolate critical variables .

Q. What strategies are recommended for analyzing bromide ion release during hydrolysis of this compound in aqueous systems?

Quantifying bromide requires:

- Ion chromatography (IC) : With suppressed conductivity detection (detection limit: ~0.1 mg/L).

- Colorimetric methods : Using phenol red or other halogen-sensitive dyes, calibrated against standard bromide solutions.

- Cross-validation : Compare results from multiple techniques to address matrix interference, as seen in aquifer studies where analytical methods impacted bromide concentration readings .

Q. How can thermal stability and decomposition pathways of this compound be investigated?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can identify decomposition onset temperatures and exothermic events. Gas-phase decomposition products (e.g., COF₂, HBr) should be analyzed via GC-MS. Computational studies (DFT calculations) can model transition states to predict degradation mechanisms under varying temperatures .

Q. What experimental designs are suitable for studying the compound’s interactions with biomolecules (e.g., proteins or DNA)?

Advanced approaches include:

- Fluorescence quenching assays : To monitor binding to tryptophan residues in proteins.

- Circular dichroism (CD) : To assess conformational changes in DNA or enzymes.

- Molecular docking simulations : To predict interaction sites. Ensure reactions are conducted in buffered, anhydrous conditions to avoid hydrolysis artifacts .

Methodological Best Practices

- Contradiction Resolution : Replicate experiments under standardized conditions (temperature, solvent purity) and use control reactions to isolate variables.

- Safety Protocols : Follow institutional guidelines for halogenated waste disposal, including neutralization and UV validation for residual bromide .

- Data Reproducibility : Document all synthesis and characterization steps in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.